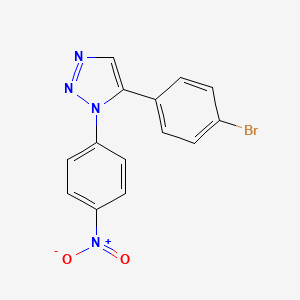
5-(4-Bromophenyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Bromophenyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles This compound is characterized by the presence of a bromophenyl group at the 5-position and a nitrophenyl group at the 1-position of the triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This method involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
-
Step 1: Synthesis of Azide
- The azide precursor can be synthesized by reacting 4-bromoaniline with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide to yield 4-bromoazide.
-
Step 2: Synthesis of Alkyne
- The alkyne precursor can be synthesized by reacting 4-nitrobenzyl bromide with sodium acetylide to form 4-nitrophenylacetylene.
-
Step 3: Cycloaddition Reaction
- The final step involves the cycloaddition reaction between the azide and alkyne precursors in the presence of a copper(I) catalyst (e.g., copper sulfate and sodium ascorbate) to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.
化学反应分析
Types of Reactions
5-(4-Bromophenyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
-
Substitution Reactions
- The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles (e.g., amines, thiols).
-
Reduction Reactions
- The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
-
Oxidation Reactions
- The triazole ring can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Sodium hydroxide, potassium carbonate, or other strong bases.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Oxidation: Potassium permanganate, hydrogen peroxide.
Major Products
Substitution: Formation of substituted triazoles with different functional groups replacing the bromine atom.
Reduction: Formation of 5-(4-Bromophenyl)-1-(4-aminophenyl)-1H-1,2,3-triazole.
Oxidation: Formation of oxidized triazole derivatives.
科学研究应用
5-(4-Bromophenyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:
-
Chemistry
- Used as a building block in the synthesis of more complex molecules.
- Employed in the development of new materials with unique properties.
-
Biology
- Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
-
Medicine
- Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
-
Industry
- Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 5-(4-Bromophenyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological activity.
相似化合物的比较
Similar Compounds
- 5-(4-Chlorophenyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole
- 5-(4-Methylphenyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole
- 5-(4-Fluorophenyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole
Uniqueness
5-(4-Bromophenyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other similar compounds may not undergo. The combination of bromophenyl and nitrophenyl groups also imparts distinct electronic and steric properties, making it a valuable compound for various applications.
属性
IUPAC Name |
5-(4-bromophenyl)-1-(4-nitrophenyl)triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN4O2/c15-11-3-1-10(2-4-11)14-9-16-17-18(14)12-5-7-13(8-6-12)19(20)21/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBBCXWARRYPFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=NN2C3=CC=C(C=C3)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














